3-(2,2-Difluoroethoxy)piperidine

Description

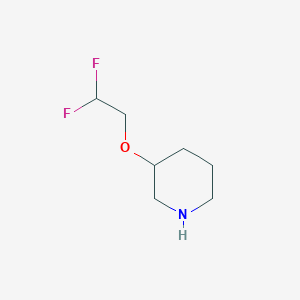

3-(2,2-Difluoroethoxy)piperidine is a piperidine derivative featuring a difluoroethoxy (–OCH₂CF₂H) substituent at the 3-position of the piperidine ring. Piperidine, a six-membered heterocycle containing one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The difluoroethoxy group introduces electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)5-11-6-2-1-3-10-4-6/h6-7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWGFUWJBXFWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(2,2-difluoroethoxy)piperidine typically involves two key steps:

- Introduction of the 2,2-difluoroethoxy group onto a piperidine framework or precursor.

- Selective functionalization at the 3-position of the piperidine ring, which can be challenging due to the electronic and steric environment of the nitrogen heterocycle.

Preparation of the 2,2-Difluoroethoxy Moiety

The 2,2-difluoroethoxy group is generally introduced via nucleophilic substitution reactions using 2,2-difluoroethanol derivatives or related fluorinated alcohols. According to patent literature, fluorinated alcohols such as 2,2-difluoroethanol are first prepared or sourced and then reacted with suitable electrophilic substrates to form the difluoroethoxy substituent.

For example, fluorinated alcohols can be reacted with halogenated heterocycles or activated intermediates under basic conditions (e.g., potassium carbonate) to form the difluoroethoxy ether linkage.

Selective Functionalization of the Piperidine Ring at the 3-Position

Direct functionalization of the piperidine ring at the 3-position is synthetically challenging due to the electronic effects of the nitrogen atom and steric hindrance. Recent advances employing rhodium-catalyzed C−H functionalization have enabled selective substitution at specific positions of the piperidine ring.

- Rhodium-Catalyzed C−H Functionalization:

The use of rhodium catalysts with carefully chosen ligands and protecting groups on the nitrogen allows for regioselective and stereoselective C−H insertion or cyclopropanation reactions.

This method allows for the installation of substituents, such as the 2,2-difluoroethoxy group, at the 3-position with high selectivity and control over stereochemistry.

Representative Synthetic Route for this compound

A plausible synthetic route based on the above methodologies would be:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of piperidine nitrogen (e.g., N-Boc protection) | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Protecting group facilitates selective functionalization |

| 2 | Cyclopropanation of N-Boc-tetrahydropyridine | Rhodium catalyst (e.g., Rh2(R-TCPTAD)4), donor/acceptor carbene precursor | Introduces cyclopropane ring at desired position |

| 3 | Regio- and stereoselective reductive ring-opening of cyclopropane | Reductive conditions (e.g., Zn, acid or other reducing agents) | Yields 3-substituted piperidine scaffold |

| 4 | Nucleophilic substitution with 2,2-difluoroethanol or equivalent | 2,2-Difluoroethanol, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Installs 2,2-difluoroethoxy group at 3-position |

| 5 | Deprotection of nitrogen protecting group | Acidic conditions (e.g., TFA in DCM) | Final free amine product |

This route leverages modern C−H functionalization and fluorine chemistry to achieve the target molecule.

Alternative Approaches and Considerations

Direct Nucleophilic Substitution:

If a 3-halo-piperidine derivative is available, direct nucleophilic substitution with 2,2-difluoroethanol under basic conditions may be feasible. However, regioselectivity and side reactions must be carefully controlled.Use of Fluorinated Triazatriphosphorine Intermediates:

Patents describe the preparation of fluorinated heterocycles using hexachloro-substituted triazatriphosphorines reacted with fluorinated alcohols, which could be adapted for synthesizing fluorinated piperidine derivatives.

Data Table: Summary of Key Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Rhodium-catalyzed C−H Functionalization + Cyclopropanation | Rh catalysts, N-Boc-tetrahydropyridine, donor/acceptor carbenes | Catalytic C−H insertion and ring-opening | High regio- and stereoselectivity; access to 3-substituted piperidines | Requires specialized catalysts and conditions |

| Nucleophilic Substitution on 3-Halo-piperidine | 2,2-Difluoroethanol, base (K2CO3) | SN2 substitution | Straightforward, scalable | Requires pre-functionalized halide; possible side reactions |

| Triazatriphosphorine-mediated Fluorination | Hexachlorotriphosphorine, fluorinated alcohols | Multi-step fluorination and substitution | Enables complex fluorinated heterocycles | Complex synthesis; less direct for piperidine |

Research Findings and Practical Notes

The rhodium-catalyzed approach is currently the most versatile and selective method for preparing 3-substituted piperidines, including difluoroethoxy derivatives, allowing for precise control over substitution patterns and stereochemistry.

The installation of the difluoroethoxy group via nucleophilic substitution is well-established, often employing potassium carbonate as a base in polar aprotic solvents like acetonitrile or DMF.

Protection of the piperidine nitrogen is critical to avoid side reactions and to direct functionalization to the desired ring position.

Reaction conditions such as temperature, solvent, and catalyst choice significantly influence regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3-(2,2-Difluoroethoxy)piperidine has various applications in scientific research, including:

Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

Biology: The compound may serve as a ligand or inhibitor in biological studies.

Industry: Its unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

3-(2,2-Difluoroethoxy)piperidine is similar to other fluorinated piperidine derivatives, such as 3-(2,2,2-trifluoroethoxy)piperidine and 3-(2,2-difluoroethoxy)propanoic acid. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences between 3-(2,2-Difluoroethoxy)piperidine and its analogs:

Key Observations :

- Fluorination Impact: The difluoroethoxy group (–OCH₂CF₂H) balances electronegativity and lipophilicity.

- Aromatic vs.

Physicochemical and Pharmacological Inferences

While explicit data for this compound are absent, trends from analogs suggest:

- Metabolic Stability: Fluorine atoms resist cytochrome P450 oxidation, extending half-life relative to non-fluorinated analogs .

Q & A

Q. Advanced In Silico Methods

- SwissTargetPrediction : Predicts protein targets based on chemical similarity .

- PASS Online : Estimates probabilities of pharmacological effects (e.g., antimicrobial, CNS activity) .

- QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to activity trends .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety and Storage

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Storage : Store at 2–8°C in airtight, light-resistant containers .

How can researchers optimize the compound’s selectivity for specific biological targets?

Q. Advanced SAR and Design

- Bioisosteric replacement : Substitute difluoroethoxy with trifluoroethoxy or methoxy groups to modulate affinity .

- Fragment-based drug design : Co-crystallize with target proteins (e.g., kinases) to identify critical binding motifs .

What enzymatic assays are suitable for evaluating this compound’s inhibitory potential?

Q. Advanced Mechanistic Studies

- Fluorescence polarization (FP) : For real-time monitoring of enzyme-substrate interactions.

- Microscale thermophoresis (MST) : Measures binding affinity in low-volume samples .

- CYP450 inhibition assays : Assess metabolic stability using human liver microsomes .

What analytical methods ensure batch-to-batch consistency in purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.